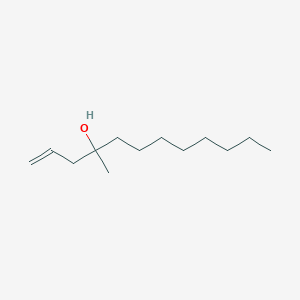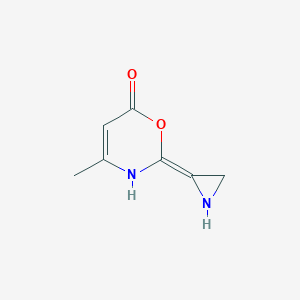
(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is a synthetic organic compound that belongs to the class of aziridines and oxazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one typically involves the reaction of aziridine derivatives with oxazinone precursors under specific conditions. Common reagents used in the synthesis include:
- Aziridine derivatives
- Oxazinone precursors
- Catalysts such as Lewis acids or bases
The reaction conditions may vary, but typical conditions include:
- Temperature: 25-100°C
- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
- Reaction time: Several hours to days
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification techniques is crucial for industrial-scale production.
化学反応の分析
Types of Reactions
(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxaziridines or other oxidized products
Reduction: Formation of reduced aziridine or oxazine derivatives
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction may produce reduced aziridine derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of complex organic molecules.
Catalysis: Employed as catalysts or catalyst precursors in various organic reactions.
Biology
Biological Probes: Utilized as probes for studying biological processes and enzyme mechanisms.
Drug Development: Investigated for potential therapeutic applications due to their unique chemical properties.
Medicine
Anticancer Agents: Explored for their potential as anticancer agents due to their ability to interact with DNA and proteins.
Antimicrobial Agents: Studied for their antimicrobial properties against various pathogens.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their mechanical and chemical properties.
作用機序
The mechanism of action of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one involves its interaction with molecular targets such as enzymes, DNA, or proteins. The compound may form covalent bonds with these targets, leading to inhibition or modification of their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Aziridine Derivatives: Compounds containing the aziridine ring structure.
Oxazine Derivatives: Compounds containing the oxazine ring structure.
Uniqueness
(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is unique due to its combination of aziridine and oxazine moieties, which confer distinct chemical reactivity and potential applications. Compared to other aziridine or oxazine derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
(2E)-2-(aziridin-2-ylidene)-4-methyl-3H-1,3-oxazin-6-one |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-6(10)11-7(9-4)5-3-8-5/h2,8-9H,3H2,1H3/b7-5+ |
InChIキー |
QSIWKVMKWRXGRM-FNORWQNLSA-N |
異性体SMILES |
CC1=CC(=O)O/C(=C/2\CN2)/N1 |
正規SMILES |
CC1=CC(=O)OC(=C2CN2)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
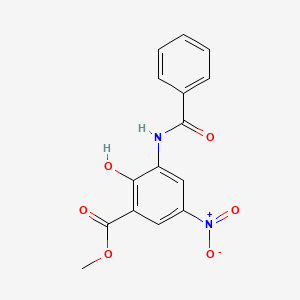
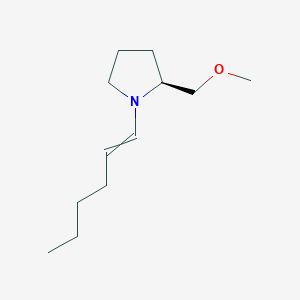
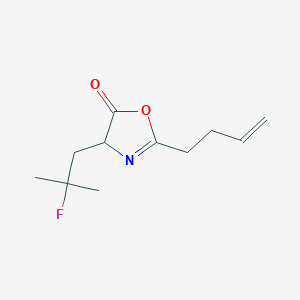
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
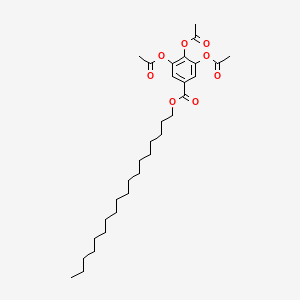
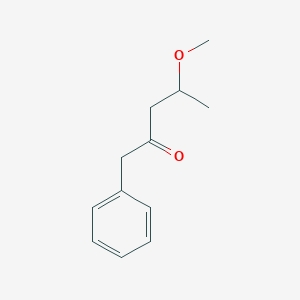
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
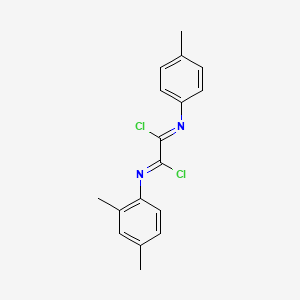
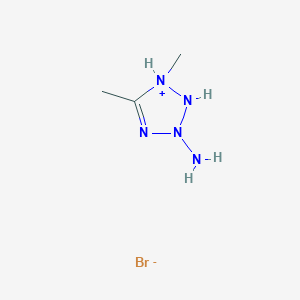
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
